molecular formula C18H25NO11 B14417245 p-Nitrophenyl 2-O-beta-L-fucopyranosyl-beta-D-fucopyranoside CAS No. 84730-06-3

p-Nitrophenyl 2-O-beta-L-fucopyranosyl-beta-D-fucopyranoside

Cat. No.: B14417245
CAS No.: 84730-06-3
M. Wt: 431.4 g/mol
InChI Key: IMMUEIZBKJXZQW-COWVQSDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside typically involves the glycosylation of 4-nitrophenol with a fucopyranosyl donor. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions . The reaction proceeds through the formation of a glycosidic bond between the fucopyranosyl moiety and the 4-nitrophenyl group.

Industrial Production Methods

While specific industrial production methods for 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are not widely documented, the general approach involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-fucopyranosyl-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-fucosidases. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and fucose .

Common Reagents and Conditions

    Reagents: α-fucosidases, water

    Conditions: Aqueous buffer solutions, typically at physiological pH and temperature

Major Products Formed

The major products formed from the hydrolysis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are 4-nitrophenol and fucose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is unique due to its specific application in α-fucosidase activity assays. Its ability to release a chromogenic product upon hydrolysis makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

84730-06-3

Molecular Formula

C18H25NO11

Molecular Weight

431.4 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H25NO11/c1-7-11(20)13(22)15(24)17(27-7)30-16-14(23)12(21)8(2)28-18(16)29-10-5-3-9(4-6-10)19(25)26/h3-8,11-18,20-24H,1-2H3/t7-,8+,11+,12-,13+,14-,15-,16+,17+,18-/m0/s1

InChI Key

IMMUEIZBKJXZQW-COWVQSDMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O

Origin of Product

United States

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